

Data Presentation: Binding Affinity of diABZI to Human STING

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Compound of Interest

Compound Name: STING agonist-14

Cat. No.: B8135554

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The binding affinity and functional potency of diABZI have been quantified using various biophysical and cellular assays. The data below is compiled from multiple studies to provide a comprehensive overview.

Parameter	Value	Method	Cell Line / Protein Variant	Reference
Kd	~527 nM	Isothermal Titration Calorimetry (ITC)	Recombinant Human STING	[2]
Kd	0.05 nM	Surface Plasmon Resonance (SPR)	Recombinant Human STING (R232)	[3]
EC50	0.144 ± 0.149 nM (diABZI-amine)	IRF-Luciferase Reporter Assay	THP1-Dual™ Cells	[4]
EC50	1.47 ± 1.99 nM (diABZI-V/C-DBCO)	IRF-Luciferase Reporter Assay	THP1-Dual™ Cells	[4]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of agonist binding affinity and potency. Below are protocols for key experiments cited.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an agonist to its target protein, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) in a single experiment.

Objective: To determine the dissociation constant (K_d) of diABZI binding to purified human STING protein.

Materials:

- Purified recombinant human STING C-terminal domain (CTD, amino acids 137-379 or similar construct).
- diABZI compound.
- ITC instrument (e.g., MicroCal PEAQ-ITC).
- Titration buffer (e.g., 25 mM HEPES pH 6.8, 150 mM NaCl).
- Syringes and sample cells for ITC.

Protocol:

- Sample Preparation:
 - Prepare a solution of the purified human STING CTD at a concentration of approximately 5-10 μM in the titration buffer.
 - Prepare a solution of diABZI at a concentration of 50-100 μM in the identical titration buffer from the same stock to avoid buffer mismatch artifacts.
 - Thoroughly degas both protein and ligand solutions before loading into the ITC.
- Instrument Setup:

- Set the experimental temperature to 25°C.
- Set the stirring speed to 750 rpm.
- Load the STING protein solution into the sample cell and the diABZI solution into the injection syringe.
- Titration:
 - Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, and discard this data point during analysis.
 - Carry out a series of injections (e.g., 19 injections of 2 µL each) of the diABZI solution into the STING protein solution, with sufficient time between injections for the signal to return to baseline.
- Data Analysis:
 - Integrate the heat-change peaks for each injection.
 - Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
 - Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d , stoichiometry (n), and enthalpy (ΔH).

Surface Plasmon Resonance (SPR)

SPR is an optical technique for monitoring molecular interactions in real-time without the need for labels. It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Objective: To determine the binding kinetics and affinity (K_d) of diABZI to human STING.

Materials:

- SPR instrument (e.g., Biacore T200).
- Sensor chip (e.g., Streptavidin-coated chip for biotinylated protein).

- Purified, biotinylated recombinant human STING protein (e.g., residues 155-341).
- diABZI compound.
- Running buffer (e.g., 150 mM KCl, 25 mM Hepes pH 7.5, 1 mM TCEP, 2.5 mM MgCl₂, 5% glycerol, 0.005% P20, 1% DMSO).
- Regeneration solution (if necessary).

Protocol:

- Ligand Immobilization:
 - Immobilize the biotinylated human STING protein onto the surface of a streptavidin sensor chip to a target response level.
 - Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding signals.
- Analyte Injection:
 - Prepare a series of dilutions of diABZI in the running buffer (e.g., ranging from low nM to μ M concentrations).
 - Inject the diABZI solutions over the ligand and reference surfaces at a constant flow rate. This is the association phase.
 - Follow with an injection of running buffer alone to monitor the dissociation of the agonist from the STING protein. This is the dissociation phase.
- Surface Regeneration:
 - If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
- Data Analysis:

- Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
- Globally fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Cell-Based IRF Reporter Assay

This assay measures the functional consequence of STING binding in a cellular context by quantifying the activation of the downstream transcription factor, Interferon Regulatory Factor (IRF).

Objective: To determine the cellular potency (EC₅₀) of diABZI.

Materials:

- THP1-Dual™ KI-hSTING cells (or a similar HEK293-based reporter line) expressing an IRF-inducible secreted luciferase or SEAP reporter.
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- diABZI compound.
- 96-well plates.
- Luciferase or SEAP detection reagent (e.g., QUANTI-Luc™).
- Luminometer or spectrophotometer.

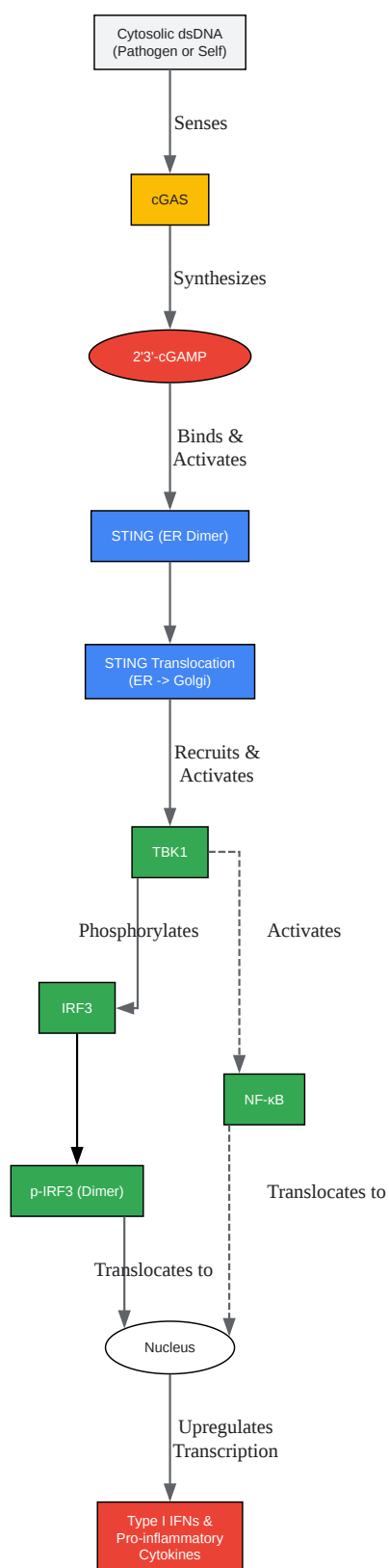
Protocol:

- Cell Seeding:
 - Seed the reporter cells into a 96-well plate at a suitable density (e.g., 100,000 cells/well) and incubate for 24 hours.

- Compound Treatment:
 - Prepare serial dilutions of diABZI in cell culture medium.
 - Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Reporter Gene Assay:
 - Collect a sample of the cell culture supernatant.
 - Add the appropriate luciferase or SEAP assay reagent according to the manufacturer's instructions.
 - Measure the luminescence or absorbance using a plate reader.
- Data Analysis:
 - Plot the reporter signal against the logarithm of the agonist concentration.
 - Fit the data to a four-parameter logistic curve to determine the EC₅₀ value, which represents the concentration of agonist that produces 50% of the maximal response.

Mandatory Visualizations

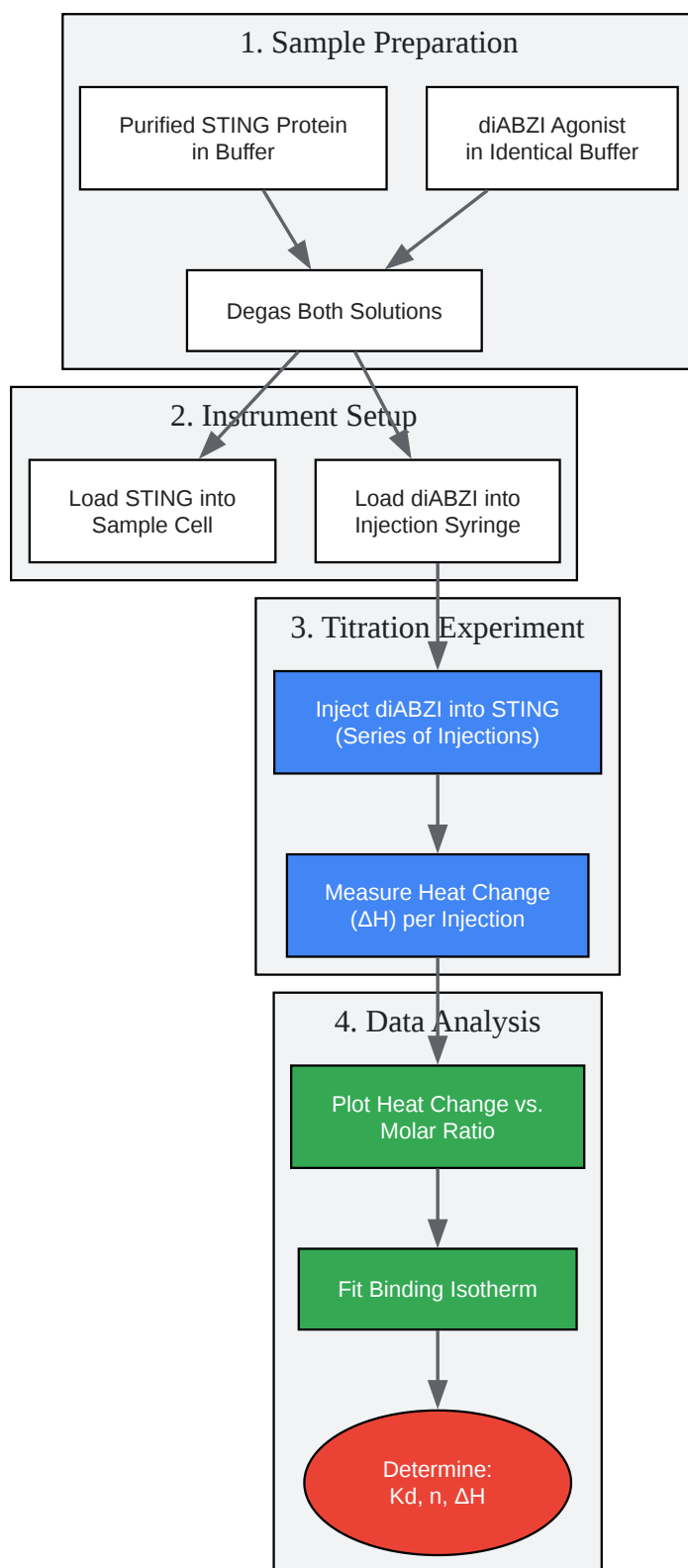
STING Signaling Pathway



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Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to cytokine production.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)



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Caption: A streamlined workflow for determining binding affinity using Isothermal Titration Calorimetry.

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References

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